

An In-depth Technical Guide to CRT0273750 (IOA-289)

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Compound of Interest

Compound Name: CRT0273750

Cat. No.: B606817

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Introduction

CRT0273750, also known as IOA-289 and Cambritaxestat, is a potent and selective small molecule inhibitor of autotaxin (ATX).^{[1][2][3]} Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes.^{[4][5]} The dysregulation of the ATX-LPA signaling axis has been implicated in various diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.^{[4][6][7]} **CRT0273750** has demonstrated potential in preclinical models and has entered clinical development for the treatment of solid tumors.^[8] This guide provides a comprehensive overview of **CRT0273750**, its mechanism of action, and relevant experimental data.

Chemical and Physical Properties

CRT0273750 is an orally bioavailable small molecule with the following identifiers:

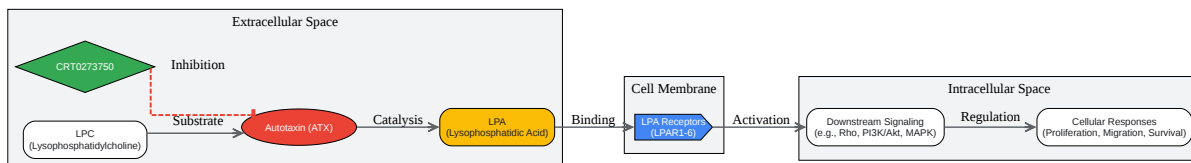
Property	Value
Synonyms	IOA-289, Cambritaxestat, CRT 0273750, CRT-0273750[1][3][6]
CAS Number	1979939-16-6[3][6]
Molecular Formula	C25H22ClF3N4O2[3][6]
Molecular Weight	502.92 g/mol [6]
IUPAC Name	(S)-N-(1-(4-chlorophenyl)ethyl)-3-(3-(4-(trifluoromethoxy)benzyl)-3H-imidazo[4,5-b]pyridin-2-yl)propanamide[6]
Appearance	Solid powder[6]

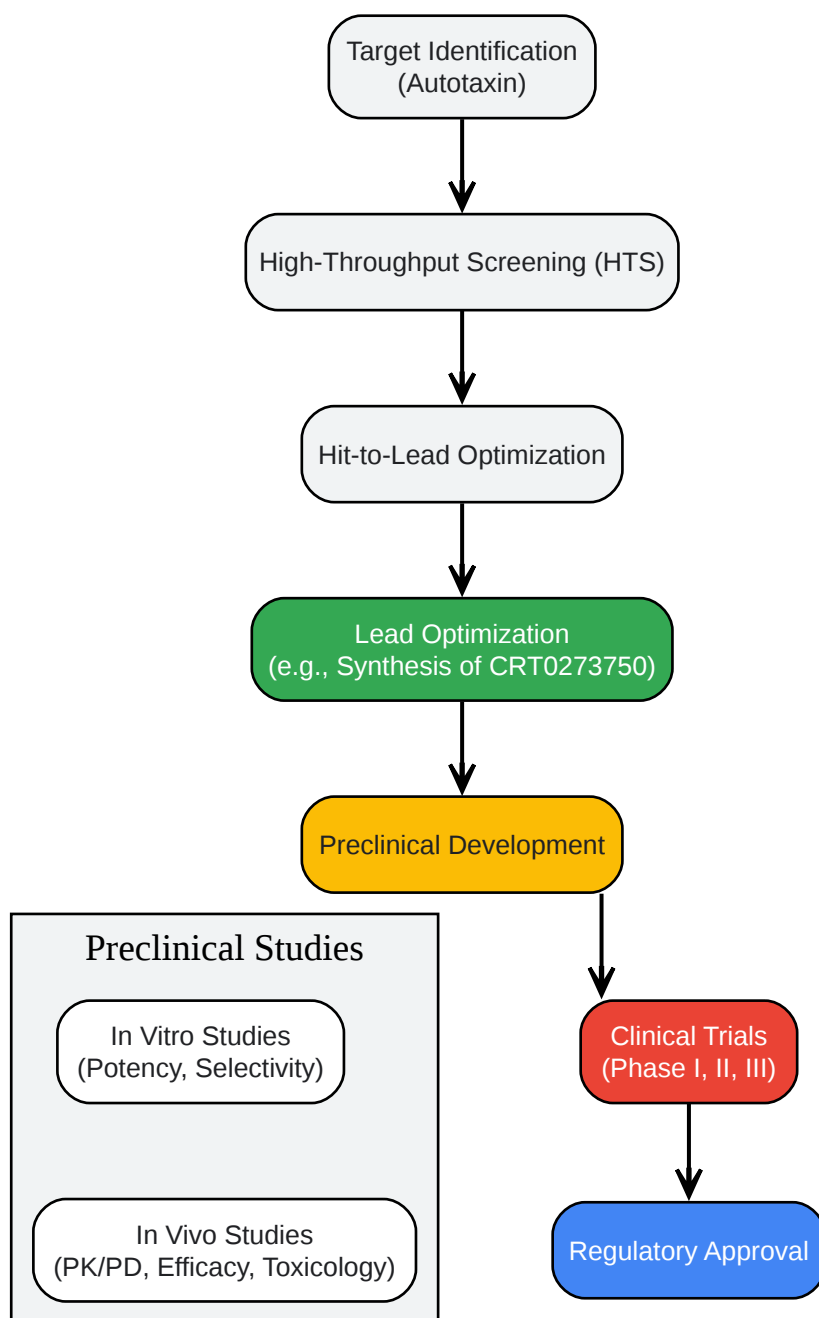
Mechanism of Action

CRT0273750 exerts its therapeutic effect by inhibiting the enzymatic activity of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, migration, survival, and differentiation.[4]

Unlike some other autotaxin inhibitors that chelate the zinc ions in the active site, **CRT0273750** exhibits a unique binding mode.[6] X-ray crystallography has revealed that it occupies the hydrophobic LPC-binding pocket and extends into the LPA 'exit' channel of the ATX enzyme.[6] This non-competitive inhibition effectively blocks the substrate from accessing the catalytic site, thereby preventing the production of LPA.[3]

Signaling Pathway of the ATX-LPA Axis





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